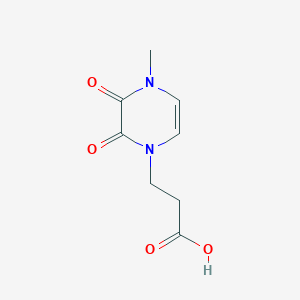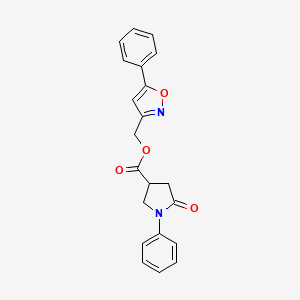
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one, also known as 2-fluoro-3-hydroxyazetidine, is a synthetic compound with a wide range of applications in the field of medicinal chemistry. 2-fluoro-3-hydroxyazetidine is a versatile building block for the synthesis of a variety of drug candidates, including those targeting G-protein coupled receptors, ion channels, and transporters. It has been widely used in the synthesis of various bioactive molecules, including inhibitors of cyclic nucleotide-gated (CNG) channels and inhibitors of the enzyme phosphodiesterase-4 (PDE4).
Applications De Recherche Scientifique
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has been used as a building block in the synthesis of various bioactive molecules, including inhibitors of cyclic nucleotide-gated (CNG) channels and inhibitors of the enzyme phosphodiesterase-4 (PDE4). It has also been used in the synthesis of inhibitors of the enzyme acetylcholinesterase. In addition, it has been used in the synthesis of a variety of drug candidates targeting G-protein coupled receptors, ion channels, and transporters.
Mécanisme D'action
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine is a versatile building block for the synthesis of a variety of drug candidates, including those targeting G-protein coupled receptors, ion channels, and transporters. It is believed that the compound binds to the receptor or target protein and causes a conformational change that leads to the activation or inhibition of the target protein.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has been used in the synthesis of a variety of drug candidates targeting G-protein coupled receptors, ion channels, and transporters. It is believed that these molecules can modulate the activity of the target proteins, leading to a variety of biochemical and physiological effects. For example, the inhibition of CNG channels by 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has been shown to lead to a decrease in intracellular calcium levels, which can lead to a decrease in cell proliferation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine has several advantages for use as a building block in drug synthesis. It is readily available and can be used in a variety of synthetic pathways. Furthermore, it is a relatively stable compound, making it suitable for use in a variety of lab experiments. However, it is important to note that the compound is not water-soluble, which can limit its use in certain applications.
Orientations Futures
For the use of 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine in medicinal chemistry research include the development of new drug candidates targeting G-protein coupled receptors, ion channels, and transporters. In addition, further research into the mechanism of action of the compound and its potential biochemical and physiological effects is needed. Furthermore, the development of new synthetic pathways using the compound is also of interest. Finally, the use of the compound in combination with other compounds to create novel drug candidates is an area of ongoing research.
Méthodes De Synthèse
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-oneydroxyazetidine can be prepared from the reaction of 2-fluorophenylacetonitrile with 3-hydroxyazetidine in the presence of an acid catalyst. The reaction takes place at room temperature and yields the desired product in high yields. The reaction can be further optimized by varying the reaction conditions and the amount of catalyst used.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-11(15)13-6-9(14)7-13/h1-4,9,14H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWGUWMPNSKXSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-ol](/img/structure/B6497885.png)


![1-methyl-3-[(propan-2-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B6497897.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B6497903.png)
![4-methyl-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B6497910.png)
![3-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-6,7-dimethyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6497921.png)


![[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2H-1,3-benzodioxole-5-carboxylate](/img/structure/B6497964.png)
![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-benzofuran-2-carboxylate](/img/structure/B6497972.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate](/img/structure/B6497976.png)
![methyl 4-({[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)benzoate](/img/structure/B6497981.png)
![[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6497984.png)